molecular formula C18H29ClO2S B3048173 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride CAS No. 159539-19-2

2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride

Cat. No.: B3048173
CAS No.: 159539-19-2
M. Wt: 344.9 g/mol
InChI Key: JZPLWPVRNMDUHS-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride is an organic compound characterized by a benzene ring substituted with three tert-butyl groups and a sulfonyl chloride group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2,4,6-Tri-tert-butylbenzene. This can be achieved by reacting 2,4,6-Tri-tert-butylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{2,4,6-Tri-tert-butylbenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar sulfonation reactions but may utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group. The bulky tert-butyl groups can influence the regioselectivity of these reactions.

Common Reagents and Conditions:

    Substitution Reactions: The compound can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters, respectively. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid by-product.

    Oxidation and Reduction: While the sulfonyl chloride group is relatively stable, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of sulfonic acids or sulfinic acids.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride involves the electrophilic attack on nucleophilic sites. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The bulky tert-butyl groups can influence the accessibility of the sulfonyl chloride group, affecting the reaction kinetics and selectivity.

Comparison with Similar Compounds

    2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the sulfonyl chloride group. It is used as an antioxidant and stabilizer in various applications.

    tert-Butylbenzene: A simpler compound with only one tert-butyl group, used as a solvent and intermediate in organic synthesis.

    2,4,6-Trinitrotoluene (TNT): Although structurally different, it shares the tri-substituted benzene ring. TNT is known for its explosive properties.

Uniqueness: 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride is unique due to the combination of steric hindrance from the tert-butyl groups and the reactivity of the sulfonyl chloride group. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2,4,6-tritert-butylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClO2S/c1-16(2,3)12-10-13(17(4,5)6)15(22(19,20)21)14(11-12)18(7,8)9/h10-11H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPLWPVRNMDUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)S(=O)(=O)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565400
Record name 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159539-19-2
Record name 2,4,6-Tri-tert-butylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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